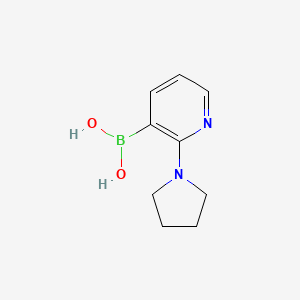

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROELQLBROWVGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674170 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257648-75-1 | |

| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257648-75-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds, and pyridine boronic acids are key intermediates in the construction of complex molecules through cross-coupling reactions.[1][2][3] This document details the most plausible synthetic route, a halogen-metal exchange followed by borylation, based on established chemical literature.[4] It includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations of the synthetic workflow and a potential biological application pathway.

Introduction

Pyridine derivatives are fundamental components of many pharmaceutical agents due to their ability to engage in various biological interactions.[5][6][7] Similarly, the pyrrolidine ring is a privileged structure in drug discovery, contributing to the stereochemistry and three-dimensional complexity of molecules, which can enhance target selectivity.[1] The fusion of these two scaffolds in this compound creates a versatile intermediate for the synthesis of novel chemical entities. Boronic acids are particularly useful for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[8][9]

The synthesis of pyridinylboronic acids can be achieved through several methods, including palladium-catalyzed cross-coupling of halopyridines with diboron reagents (Miyaura borylation) and iridium- or rhodium-catalyzed C-H borylation.[10][11] However, the most common and direct approach for this class of compounds is the halogen-metal exchange of a corresponding halopyridine followed by quenching with a trialkyl borate.[4][12] This guide will focus on the latter method, utilizing the commercially available 2-bromo-3-(pyrrolidin-1-yl)pyridine as the starting material.

Synthetic Pathway and Mechanism

The proposed synthesis proceeds via a two-step sequence:

-

Lithiation: Treatment of 2-bromo-3-(pyrrolidin-1-yl)pyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -50°C) results in a halogen-metal exchange, forming the highly reactive 3-lithiopyridine intermediate.[12] The use of low temperatures is crucial to prevent side reactions, such as deprotonation of the pyridine ring.[12]

-

Borylation: The generated organolithium species is then quenched with a trialkyl borate, for instance, triisopropyl borate or trimethyl borate. This reaction forms a boronate ester intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the boronate ester to yield the final product, this compound.

Below is a diagram illustrating the overall synthetic workflow.

Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Yield | 60-90% | Highly dependent on reaction conditions, particularly temperature control and moisture exclusion. |

| Purity | >95% | Achievable after standard purification techniques such as crystallization or column chromatography. |

| Reaction Time | 2-6 hours | Lithiation is typically rapid, while the borylation and subsequent stirring may require longer. |

| Reaction Temperature | -78°C to -50°C | Crucial for minimizing side reactions during the lithiation step.[12] |

| Scale | Milligram to Kilogram | The procedure is scalable, though larger scales may require careful temperature management.[12] |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the borylation of halopyridines.[4][12][13]

Materials:

-

2-Bromo-3-(pyrrolidin-1-yl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Sodium hydroxide (e.g., 10 N)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Syringes and needles

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-3-(pyrrolidin-1-yl)pyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to stir at -78 °C for another 2-3 hours, then slowly warmed to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The pH is then adjusted to approximately 7-8 with a sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., acetonitrile/water) or by silica gel column chromatography to afford the pure this compound.[4][13]

Biological Relevance and Potential Applications

Boronic acid derivatives, particularly those incorporating a pyrrolidine moiety, have shown significant promise in drug discovery. For instance, (R)-pyrrolidin-2-yl-boronic acid-based compounds have been developed as potent inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many cancers.[14] These inhibitors can be labeled with radioisotopes for use as PET imaging agents to visualize FAP-expressing tumors.[14]

The target molecule, this compound, serves as a valuable precursor for synthesizing more complex molecules that could interact with biological targets like FAP. The diagram below illustrates a conceptual pathway for the application of such compounds in FAP-targeted cancer diagnostics.

Conclusion

The synthesis of this compound via a halogen-metal exchange and subsequent borylation represents a robust and scalable method for producing this valuable chemical intermediate. This guide provides a detailed, literature-derived protocol and highlights the compound's relevance in the context of modern drug discovery, particularly for the development of targeted diagnostic and therapeutic agents. The versatility of the boronic acid functional group ensures that this compound will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. mdpi.com [mdpi.com]

- 10. core.ac.uk [core.ac.uk]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. 2-Pyridineboronic acid | 197958-29-5 [chemicalbook.com]

- 14. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. This document is intended for an audience with a technical background in chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid group. Such structures are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of complex molecules with potential therapeutic activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1257648-75-1 | [1] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [1] |

| Molecular Weight | 192.02 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 107-112 °C | |

| Storage Temperature | 2-8°C | |

| SMILES String | OB(O)c1cccnc1N2CCCC2 | |

| InChI Key | ROELQLBROWVGFW-UHFFFAOYSA-N |

Synthesis and Reactivity

One general method for the synthesis of pyridylboronic acids involves a halogen-metal exchange of a halopyridine, followed by reaction with a trialkyl borate and subsequent hydrolysis. Patents describe multi-step processes for preparing similar pyridin-2-boronic acid esters, which involve metalation and reaction with a boric acid triester.[2][3]

The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the pyridyl scaffold to various aryl or heteroaryl moieties.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not publicly documented. However, a general protocol for a Suzuki-Miyaura coupling reaction using a pyridylboronic acid is provided below as a representative experimental workflow.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Applications in Drug Discovery

The pyrrolidine moiety is a common scaffold in many biologically active compounds due to its ability to form hydrogen bonds and its conformational flexibility.[4] Boronic acids are known to act as serine protease inhibitors and have been incorporated into several approved drugs. The combination of these two functionalities in this compound makes it an attractive starting point for the synthesis of novel drug candidates.

While the specific biological targets of this compound are not yet publicly disclosed, related structures have shown activity as inhibitors of various enzymes, including kinases. For example, certain 2-(pyridin-3-yl)-pyrimidine derivatives have been investigated as RET kinase inhibitors.[5]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyridine-containing compounds as kinase inhibitors, a hypothetical scenario could involve the inhibition of a generic kinase signaling pathway.

Safety and Handling

Table 2: Hazard Information for this compound

| Hazard | Description |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |

Data obtained from supplier safety information.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties, particularly its utility in Suzuki-Miyaura cross-coupling reactions, provide a versatile platform for the synthesis of a wide range of novel compounds. While specific biological data for this compound is limited in the public domain, the structural motifs suggest potential for the development of enzyme inhibitors, particularly for kinases. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and organic synthesis. The document consolidates available physicochemical data, outlines a putative synthetic pathway, and presents a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the potential role of this compound as a building block in the development of kinase inhibitors, illustrated through a conceptual signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Compound Profile

This compound is a bifunctional molecule featuring a pyridine ring substituted with a pyrrolidine moiety and a boronic acid group. This unique combination of a basic nitrogenous heterocycle and a versatile boronic acid functional group makes it an attractive building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. The pyrrolidinyl-pyridine scaffold is present in numerous biologically active compounds, while the boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1257648-75-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₃BN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 192.03 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation from suppliers |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage Conditions | 2-8 °C, under inert atmosphere | --INVALID-LINK-- |

| SMILES | OB(O)c1cccnc1N1CCCC1 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Putative Synthetic Pathway

A potential synthetic route could involve the nucleophilic aromatic substitution of a suitable dihalopyridine with pyrrolidine, followed by a metal-halogen exchange and subsequent borylation.

Caption: Plausible synthetic route for this compound.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate more complex substituted pyridines.[1] The following is a general protocol that can be adapted for this compound.[1][2]

Reaction: Coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in many biologically active molecules. The pyridine ring is a common scaffold in medicinal chemistry, and the pyrrolidine moiety can enhance solubility and introduce chirality. Boronic acids themselves have found applications as therapeutic agents, most notably as proteasome inhibitors in cancer therapy.[3]

Potential as a Kinase Inhibitor Building Block

Many kinase inhibitors feature a substituted pyridine or a similar nitrogen-containing heterocycle as a core scaffold that interacts with the hinge region of the kinase domain. The 2-aminopyridine motif, in particular, is a well-established hinge-binding element. The pyrrolidine group can be directed towards the solvent-exposed region or other pockets of the ATP-binding site to enhance potency and selectivity.

The boronic acid functionality of this compound allows for its facile incorporation into diverse molecular scaffolds through Suzuki-Miyaura coupling, enabling the rapid generation of libraries of potential kinase inhibitors for screening.

Caption: Conceptual role of a kinase inhibitor derived from the title compound.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical building block with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for its use in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its handling, application, and exploration in drug discovery and development programs. Researchers are encouraged to adapt the provided representative protocols to their specific needs, with the understanding that optimization may be required.

References

A Technical Guide to the Structure Elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Boronic acids are critical reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki coupling), and are of significant interest in medicinal chemistry.[1][2] Accurate structural confirmation is paramount for their application in research and drug development. This guide details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical reference for researchers.

Compound Profile

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a pyrrolidine and a boronic acid functional group. Its identity and basic properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | [3] |

| CAS Number | 1257648-75-1 | [4][5] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [4][6] |

| Molecular Weight | 192.02 g/mol | [5][6] |

| Appearance | Powder | [5] |

| Melting Point | 107-112 °C | [5] |

| SMILES | OB(O)c1cccnc1N2CCCC2 | [4][5] |

| InChI Key | ROELQLBROWVGFW-UHFFFAOYSA-N | [5] |

Logical Synthesis Workflow

The structure of this compound can be logically derived from its synthesis. A common method for preparing pyridinylboronic acids involves the metal-halogen exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent hydrolysis. The workflow below illustrates this logical pathway, which establishes the expected connectivity of the atoms.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of the compound is confirmed through a combination of spectroscopic techniques. The following sections detail the experimental protocols and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the boronic acid protons (B-OH) may exchange with residual water.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum. Chemical shifts are referenced to an external standard like BF₃·OEt₂.[7]

References

Technical Guide: 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organoboron compound. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and discusses its potential role in drug discovery based on the activity of structurally related molecules.

Compound Identification and Properties

This compound is a substituted pyridinylboronic acid. The presence of the pyrrolidine ring, a common scaffold in medicinal chemistry, combined with the versatile boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules and a potential fragment for inhibitor development.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 192.02 g/mol | [2][3] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [2][3] |

| CAS Number | 1257648-75-1 | [2][3] |

| Physical Form | Powder | [3] |

| Melting Point | 107-112 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

This compound is classified with a GHS07 pictogram and a "Warning" signal word. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a dust mask, should be used when handling this substance.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Target Organs: Respiratory system.[3]

Synthesis and Chemical Applications

Representative Synthesis Workflow

The logical workflow for a potential synthesis is outlined below, starting from the commercially available 2-chloro-3-bromopyridine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The following is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol, 1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the base (2.0 mmol).

-

Seal the flask and evacuate and backfill with the inert gas three times.

-

Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

-

Place the flask in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Biological and Therapeutic Potential

While no specific biological activity data has been published for this compound, the core scaffolds are prevalent in bioactive molecules. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, and pyrrolidine derivatives are found in numerous FDA-approved drugs.[1][6]

Inhibition of Penicillin-Binding Proteins (PBPs)

Structurally related aliphatic and cyclic boronic acids have been investigated as inhibitors of Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[7] Inhibition of these enzymes disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.[8][9] The boronic acid moiety can form a covalent, yet reversible, bond with the catalytic serine residue in the PBP active site, mimicking the transition state of the natural substrate.[10]

Inhibition of Fibroblast Activation Protein (FAP)

Derivatives of the isomeric (R)-pyrrolidin-2-yl-boronic acid are highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many epithelial cancers.[6][11] FAP is implicated in tumor growth, invasion, and metastasis through pathways like PI3K/AKT.[12][13] The data for these related compounds suggest that the pyrrolidine-boronic acid scaffold is a promising pharmacophore for developing FAP-targeted agents for oncology imaging and therapy.

The table below presents inhibitory data for key FAP inhibitors that share the pyrrolidine-boronic acid core, illustrating the potential of this chemical class.

| Compound | FAP IC₅₀ (nM) | Reference(s) |

| N-(4-quinolinoyl)-Gly-boroPro | 3.7 ± 0.2 | [6] |

| N-(4-quinolinoyl)-D-Ala-boroPro | 6.4 ± 1.4 | [6] |

| ⁿᵃᵗGa-SB02055 | 0.41 ± 0.06 | [6][11] |

| ⁿᵃᵗGa-SB04028 | 13.9 ± 1.29 | [6][11] |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 ± 4.8 | [6] |

| Note: This data is for structurally related analogues, not this compound itself. |

Conclusion

This compound is a readily available chemical building block with significant potential for application in synthetic and medicinal chemistry. Its utility as a substrate in palladium-catalyzed cross-coupling reactions is well-established by analogy. While direct biological data for this specific isomer is lacking in current literature, the potent enzymatic inhibition observed for closely related pyrrolidine-boronic acid structures, particularly against cancer and bacterial targets, underscores its value as a scaffold for further investigation in drug discovery programs. Researchers are encouraged to use the provided protocols as a starting point for their work and to explore the biological activities of novel derivatives synthesized from this versatile intermediate.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(吡咯烷-1-基)吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 6. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 11. preprints.org [preprints.org]

- 12. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

This compound is a heterocyclic organic compound containing a pyridine ring, a pyrrolidine substituent, and a boronic acid functional group. Such molecules are of interest in medicinal chemistry and organic synthesis, particularly as building blocks in cross-coupling reactions like the Suzuki-Miyaura coupling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257648-75-1 | [1][2] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [1] |

| Molecular Weight | 192.02 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 107-112 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| Solubility | No data available | [2] |

Note: The compound may contain varying amounts of its anhydride.[1]

General Solubility of Boronic Acids

Boronic acids exhibit a range of solubilities depending on their structure and the solvent. Generally, they are more soluble in polar organic solvents. The solubility of boronic acids can be complicated by their tendency to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of solubility measurements.[3][4][5]

As a proxy, the solubility of phenylboronic acid, a simpler arylboronic acid, is presented below. This can offer general guidance on solvent selection for initial solubility screening of this compound.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Solubility Behavior | Reference |

| Dipropyl ether | High solubility | [3][5] |

| Acetone | High solubility | [3][5] |

| 3-Pentanone | High solubility | [3][5] |

| Chloroform | Moderate solubility | [3][5] |

| Methylcyclohexane | Very low solubility | [3][5] |

The presence of the polar pyridine and pyrrolidine moieties in this compound is expected to influence its solubility profile compared to phenylboronic acid.

Experimental Protocol for Solubility Determination (Dynamic Method)

A widely used and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4][5][6] This method involves visually or instrumentally determining the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

3.1. Materials and Equipment

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement (visual observation can also be used)

-

Analytical balance

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Diagram 1: Experimental Workflow for Solubility Determination

References

Commercial Availability and Synthetic Utility of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines detailed experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Commercial Sourcing

This compound (CAS No. 1257648-75-1) is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and identifying numbers. It is important to note that while some major suppliers like Sigma-Aldrich have discontinued this specific product, a number of other reliable sources remain.

| Supplier | CAS Number | Purity | Available Quantities | Catalog/Product Number |

| ChemShuttle | 1257648-75-1 | ≥95% | 250mg, 1g, 5g | 139209 |

| Santa Cruz Biotechnology | 1257648-75-1 | - | Inquire | -[1] |

| Boron Molecular | 1257648-75-1 | - | Inquire | - |

| Combi-Blocks | 1257648-75-1 | - | Inquire | -[2] |

| Atomaxchem | 1257648-75-1 | - | Inquire | -[3] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃BN₂O₂ |

| Molecular Weight | 192.03 g/mol |

| Appearance | Off-white to white solid |

| Storage Conditions | 2-8°C, under inert atmosphere |

Experimental Protocols

Representative Synthesis of this compound

This procedure is adapted from the synthesis of 3-pyridylboronic acid via a lithium-halogen exchange reaction.[4]

Materials:

-

2-(Pyrrolidin-1-yl)-3-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

2N Hydrochloric acid (HCl)

-

Toluene

-

Pinacol

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(pyrrolidin-1-yl)-3-bromopyridine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional but Recommended): The crude boronic acid can be purified by recrystallization or by conversion to its more stable pinacol ester. To form the pinacol ester, dissolve the crude boronic acid in toluene, add pinacol (1.1 eq), and heat to reflux with a Dean-Stark trap to remove water.[4] After removal of the solvent, the pinacol ester can be purified by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[5]

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide, this compound, palladium(II) acetate, SPhos, and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical procurement workflow and the fundamental mechanism of the Suzuki-Miyaura coupling reaction.

Caption: A typical workflow for procuring and utilizing a research chemical.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][7]

References

- 1. (2-pyrrolidin-1-ylpyridin-3-yl)boronic acid1257648-75-1,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

Spectroscopic and Synthetic Overview of 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical properties of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public, peer-reviewed spectroscopic and synthetic data for this specific molecule, this document outlines general methodologies and predictive insights based on the analysis of structurally related compounds.

Compound Identification and Physical Properties

A comprehensive search of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound. However, fundamental identification and physical data have been aggregated from various chemical supplier catalogs.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1257648-75-1 |

| Molecular Formula | C₉H₁₃BN₂O₂ |

| Molecular Weight | 192.02 g/mol |

| Appearance | Powder |

| Melting Point | 107-112 °C |

Predicted Spectroscopic Data and General Experimental Protocols

While specific experimental data for this compound is not publicly available, this section outlines the expected spectral characteristics and provides generalized experimental protocols for obtaining NMR, IR, and MS data for similar pyridine-boronic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the boronic acid and pyrrolidinyl substituents. The pyrrolidine protons would be observed in the aliphatic region (typically δ 1.8-3.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. The carbon attached to the boron atom would likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Expected ¹¹B NMR Spectral Features: The ¹¹B NMR spectrum is a key tool for characterizing boronic acids. A single, broad resonance is anticipated, with a chemical shift that can provide information about the coordination state and electronic environment of the boron atom.

Generic Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire an ¹¹B NMR spectrum.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Spectral Features: The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band typically observed in the 1300-1400 cm⁻¹ region.

Generic Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Mass Spectral Features: Mass spectrometry will confirm the molecular weight of the compound. In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 193.0. Depending on the conditions, other adducts (e.g., [M+Na]⁺) or fragments may also be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) may be discernible in high-resolution mass spectrometry.

Generic Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Instrument Setup: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure.

Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Logical Relationship for Spectroscopic Analysis

The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.

Caption: Standard workflow for chemical structure confirmation.

Methodological & Application

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for the use of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid in Suzuki-Miyaura coupling reactions.

The presence of a pyrrolidinyl substituent at the 2-position of the pyridine ring introduces specific electronic and steric characteristics that can influence the reactivity of the boronic acid in the catalytic cycle. While literature on the specific applications of this compound is limited, this document extrapolates from established protocols for structurally similar 2-substituted pyridylboronic acids to provide a comprehensive guide for its use. The inherent challenges associated with 2-pyridyl boronic acids, such as potential catalyst inhibition and protodeboronation, are also addressed.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[1][2]

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic moiety (the 2-(pyrrolidin-1-yl)pyridin-3-yl group) to the palladium(II) complex, displacing the halide.[1][2] This step can be a rate-limiting factor for electron-deficient heteroaryl boron derivatives.[3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Challenges with 2-Substituted Pyridylboronic Acids

The use of 2-substituted pyridylboronic acids in Suzuki-Miyaura coupling can present challenges. The nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[4] Additionally, these compounds can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3] Careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to mitigate these issues.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq.), this compound (1.2-1.5 mmol, 1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%), a suitable ligand (e.g., SPhos, XPhos, or PPh₃; 2-10 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃; 2.0-3.0 mmol, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, with or without water) via syringe. The solvent volume should be sufficient to ensure proper mixing (typically 3-5 mL per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir vigorously for the specified time (from a few hours to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Reaction Conditions for Structurally Related Pyridylboronic Acids

The following table summarizes typical reaction conditions used for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, which can be used as a reference for optimizing the reaction with this compound.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ | Ligand 2 | 3.0 KF | Dioxane | 110 | - | 73 | [3] |

| 3-Chloroindazole | 5-Indole boronic acid | 2% Pd source | 3% Ligand | 2.0 K₃PO₄ | Dioxane/H₂O | 100 | 15 | Varies | [1] |

| 2-Chloropyridine | Pyridine-3-boronic acid | 2% Pd(OAc)₂ | 4% SPhos | 2.0 Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | - | [2] |

| Aryl Bromide | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ | Ligand 1 | 3.0 Base | Dioxane | 110 | - | 74-82 | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The 2-(pyrrolidin-1-yl)pyridine moiety is a significant structural motif found in a variety of biologically active compounds, and its incorporation into drug candidates is of considerable interest. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed cross-coupling of 2-(pyrrolidin-1-yl)pyridine-3-boronic acid with various aryl and heteroaryl halides.

The presence of the pyrrolidinyl group at the 2-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid. Therefore, careful optimization of the reaction conditions is often necessary to achieve high yields and purity of the desired cross-coupled products. These notes are intended to serve as a comprehensive guide for researchers employing this versatile building block in their synthetic endeavors.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the this compound forms a boronate species, which then transfers the pyridyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol can be adapted and optimized for different coupling partners.

Materials:

-

This compound

-

Aryl bromide (or other suitable halide/triflate)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask via syringe. If using a water-soluble base, a mixture of organic solvent and degassed water (e.g., 4:1) can be employed.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.

Data Presentation

The following tables summarize typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative examples and actual results may vary depending on the specific substrates and optimized conditions.

Table 1: Screening of Catalysts and Ligands

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 12 | 75 |

Table 2: Substrate Scope with Optimized Conditions

Reaction Conditions: Aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene | 95 |

| 2 | 3-Bromobenzonitrile | 3-(2-(Pyrrolidin-1-yl)pyridin-3-yl)benzonitrile | 89 |

| 3 | 2-Chlorotoluene | 2-Methyl-1-(2-(pyrrolidin-1-yl)pyridin-3-yl)benzene | 82 |

| 4 | 4-Iodopyridine | 3-(4-Pyridyl)-2-(pyrrolidin-1-yl)pyridine | 78 |

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often crucial, and more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are generally effective for cross-coupling of heteroaryl substrates. Increasing the reaction temperature or time may also improve the yield.

-

Protodeboronation: The decomposition of the boronic acid via protodeboronation can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids. Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this pathway.

-

Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid or the aryl halide can sometimes be observed. This can often be suppressed by carefully controlling the reaction stoichiometry and ensuring an efficient transmetalation step.

-

Purification Challenges: The polarity of the 2-(pyrrolidin-1-yl)pyridine moiety may lead to challenges during chromatographic purification. A careful selection of the eluent system and, if necessary, the use of a different stationary phase (e.g., alumina) may be required.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of a diverse range of substituted bipyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic campaigns. Careful optimization of the reaction parameters is key to achieving high yields and purity, enabling the efficient construction of molecules with potential applications in drug discovery and materials science.

Application Notes and Protocols: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous compounds and common applications in cross-coupling reactions.

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | (2-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid |

| CAS Number | 1257648-75-1 |

| Molecular Formula | C₉H₁₃BN₂O₂ |

| Molecular Weight | 192.02 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 107-112 °C[1] |

| Storage | Store at 2-8°C[1] |

Synthesis Protocol: A Proposed Multi-Step Route

Diagram of Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

This step involves the nucleophilic aromatic substitution of the chloro group in 2-chloronicotinonitrile with pyrrolidine.

Materials:

-

2-Chloronicotinonitrile

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(pyrrolidin-1-yl)nicotinonitrile.

Step 2: Hydrolysis to 2-(Pyrrolidin-1-yl)nicotinamide

The nitrile is partially hydrolyzed to the corresponding primary amide. Using basic hydrogen peroxide is a common method to achieve this transformation without over-hydrolysis to the carboxylic acid.[2]

Materials:

-

2-(Pyrrolidin-1-yl)nicotinonitrile

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Water

Procedure:

-

Dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in ethanol.

-

Cool the solution in an ice bath and add sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(pyrrolidin-1-yl)nicotinamide.

Step 3: Hofmann Rearrangement to 3-Amino-2-(pyrrolidin-1-yl)pyridine

The amide is converted to the corresponding amine with the loss of one carbon atom via the Hofmann rearrangement.

Materials:

-

2-(Pyrrolidin-1-yl)nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dichloromethane

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Slowly add bromine (1.05 eq) to the cold NaOH solution to form sodium hypobromite.

-

In a separate flask, dissolve 2-(pyrrolidin-1-yl)nicotinamide (1.0 eq) in a minimal amount of cold water or a suitable organic solvent.

-

Add the amide solution to the freshly prepared sodium hypobromite solution at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

-

Cool the mixture and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2-(pyrrolidin-1-yl)pyridine.

Step 4: Sandmeyer Reaction to this compound

The final step is the conversion of the amino group to a boronic acid via a diazonium salt intermediate.

Materials:

-

3-Amino-2-(pyrrolidin-1-yl)pyridine

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr) (catalytic)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 3-amino-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in a solution of tetrafluoroboric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to form the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

-

To a solution of the diazonium salt in a suitable solvent, add water and heat gently to effect hydrolysis to the boronic acid. The addition of a copper catalyst may be beneficial.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the crude this compound by recrystallization or chromatography.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds with various aryl and heteroaryl halides.

Diagram of Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 4-bromoanisole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf))

-

Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

-

Inert gas (Nitrogen or Argon)

Reaction Conditions:

| Parameter | Condition |

| Boronic Acid | 1.2 - 1.5 equivalents |

| Aryl Halide | 1.0 equivalent |

| Palladium Catalyst | 1-5 mol% |

| Base | 2.0 - 3.0 equivalents |

| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Procedure:

-

To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., dioxane and water, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety Information

-

This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle with care under an inert atmosphere.

-

Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

-

Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Pyrrolidin-1-yl)pyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyridine ring, in particular, is a prominent heterocycle in medicinal chemistry, and its incorporation into biaryl structures is of significant interest for modulating pharmacological properties.[2] The pyrrolidine moiety is also a highly valued scaffold in drug discovery, offering three-dimensional complexity that can enhance binding affinity and selectivity.[3][4]

This document provides detailed protocols for the synthesis of novel biaryl compounds utilizing 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for constructing C-C bonds, valued for its mild conditions and tolerance of diverse functional groups.[5][6]

The coupling of pyridine-containing organoboron reagents can present unique challenges, such as a tendency for protodeboronation, especially when the boron moiety is at the 2-position.[2][7] While the boronic acid in the title compound is at the 3-position, the electronic and steric influence of the adjacent 2-pyrrolidinyl group necessitates carefully optimized conditions to achieve high yields. These notes offer a representative methodology and performance data for this valuable transformation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the aryl electrophile, forming a Pd(II) complex.[5]

-